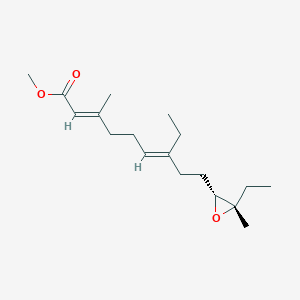

JH I

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-methylnona-2,6-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIDGZHMTWSMMC-TZNPKLQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@](O1)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024926 | |

| Record name | (10R,11S)-(+)-Juvenile hormone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13804-51-8 | |

| Record name | Juvenile hormone I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13804-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Juvenile hormone I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013804518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10R,11S)-(+)-Juvenile hormone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JUVENILE HORMONE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8213U4LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Juvenile Hormone I in the Regulation of Insect Metamorphosis: A Technical Guide

Abstract

Juvenile Hormone I (JH I), a sesquiterpenoid synthesized by the corpora allata, is a critical regulator of insect development, primarily known for its role in preventing the onset of metamorphosis. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's "status quo" function. It details the canonical signaling pathway, initiated by the binding of this compound to its intracellular receptor, Methoprene-tolerant (Met). This binding event leads to the formation of an active receptor complex with the steroid receptor coactivator, Taiman (Tai). The activated complex subsequently induces the expression of the key transcriptional repressor, Krüppel homolog 1 (Kr-h1). Kr-h1, in turn, suppresses the expression of pro-metamorphic genes, notably Broad-Complex and E93, which are essential for pupal and adult specification, respectively. This guide explores the antagonistic crosstalk between this compound and the molting hormone, 20-hydroxyecdysone (20E), presents quantitative data on receptor binding and gene expression, outlines key experimental protocols for studying the pathway, and provides visualizations of the core molecular interactions.

Introduction to Hormonal Control of Metamorphosis

Insect metamorphosis, the profound transformation from a larval to an adult form, is a tightly regulated process governed by the interplay of two principal hormones: the steroid molting hormone, 20-hydroxyecdysone (20E), and the sesquiterpenoid Juvenile Hormone (JH). While 20E provides the developmental signal to initiate a molt, the presence or absence of JH dictates the outcome of that molt.[1][2] Juvenile Hormone I, one of the most common homologs, acts to maintain the juvenile, or larval, characteristics of the insect.[3][4] During larval stages, high titers of JH ensure that a 20E pulse results in a molt to a larger larval instar.[1] A programmed drop in the JH titer during the final larval instar is the critical permissive signal that allows a 20E pulse to trigger the initiation of metamorphosis.[5] Therefore, this compound functions as a master anti-metamorphic regulator, effectively holding the insect in its "status quo" developmental state until sufficient growth has been achieved.[1][6]

The Juvenile Hormone I Signaling Pathway

The molecular action of this compound is mediated through a well-defined intracellular signaling cascade that ultimately results in the transcriptional repression of genes required for metamorphosis.

The JH Receptor Complex: Met and Taiman

The primary intracellular receptor for this compound is the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[7][8][9][10] Met was first identified through genetic screens in Drosophila melanogaster for resistance to the JH analog, methoprene.[7][8] In vitro binding assays have confirmed that Met directly binds to JH with high, nanomolar affinity.[9][11]

Upon binding this compound, Met undergoes a conformational change that facilitates its heterodimerization with a partner protein, the steroid receptor coactivator Taiman (Tai) (also known as FISC or p160/SRC).[12][13][14] This JH-Met-Tai complex constitutes the active Juvenile Hormone Receptor (JHR), which functions as a ligand-activated transcription factor.[14]

The Primary Transducer: Krüppel homolog 1 (Kr-h1)

The active JHR complex translocates to the nucleus where it binds to specific JH Response Elements (JHREs) in the promoter regions of target genes. The most critical primary target of the JHR is the gene Krüppel homolog 1 (Kr-h1) .[13][15][16] Kr-h1 is a C2H2 zinc-finger transcription factor whose expression is rapidly and directly induced by JH in a Met-dependent manner.[12][16] The induction of Kr-h1 is considered a primary and essential step in the JH signaling pathway, acting as the key transducer of the anti-metamorphic signal downstream of the receptor.[12][17]

Repression of Metamorphic Specifier Genes

The Kr-h1 protein functions as a direct transcriptional repressor of key pro-metamorphic genes that are activated by the ecdysone signaling pathway.[12][17][18] By suppressing these genes, Kr-h1 prevents the larva from committing to pupation and adult development. The two main targets of Kr-h1 repression are:

-

Broad-Complex (BR-C) : This gene encodes a family of transcription factors that are essential for specifying the pupal stage.[19][20] In the presence of JH, induced Kr-h1 protein binds directly to a Kr-h1 Binding Site (KBS) within the BR-C promoter, thereby repressing its 20E-mediated activation.[18] This action is the primary mechanism by which JH prevents the larval-pupal transition.

-

Ecdysone Induced Protein 93F (E93) : This gene is a key specifier for adult development.[12] Kr-h1 also directly represses the transcription of E93, preventing the premature activation of the adult developmental program.[12][17]

Antagonistic Crosstalk with the Ecdysone Pathway

The developmental fate of an insect at the time of a molt is determined by the antagonistic interaction between JH and 20E.[21]

-

High JH Titer (Larval Stages): A pulse of 20E acts on larval tissues. However, the concurrently high levels of JH activate the Met/Kr-h1 pathway, which represses the expression of pupal specifier genes like BR-C. The result is a larval-larval molt, producing a larger larva.[1]

-

Low/Absent JH Titer (Final Larval Instar): The same high-titer pulse of 20E occurs, but in the absence of the repressive JH signal. Without Kr-h1 induction, 20E is free to activate the transcription of BR-C and other metamorphic genes, thus initiating the irreversible transition to the pupal stage.[1][2]

Furthermore, this crosstalk extends to the regulation of hormone biosynthesis itself. Studies in Drosophila have shown that JH signaling can suppress the biosynthesis of ecdysone in the prothoracic gland, while 20E signaling can inhibit the production of JH in the corpora allata, creating a reciprocal negative feedback loop that ensures developmental transitions are robust and unidirectional.[21]

References

- 1. Hormonal Control of Insect Metamorphosis: Ecdysone, Juvenile Hormone, and Molting - RBR Life Science [rbrlifescience.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. eje.cz [eje.cz]

- 5. Importance of juvenile hormone signaling arises with competence of insect larvae to metamorphose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of a Juvenile Hormone Response Element and Its Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Juvenile hormone receptor Methoprene tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdbonline.org [sdbonline.org]

- 10. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the Drosophila Methoprene -tolerant gene product. Juvenile hormone binding and ligand-dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Krüppel homolog 1 acts as a repressor and an activator in the transcriptional response to juvenile hormone in adult mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sdbonline.org [sdbonline.org]

- 14. Purification of an insect juvenile hormone receptor complex enables insights into its post-translational phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Krüppel homolog 1 (Kr-h1) mediates juvenile hormone action during metamorphosis of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Frontiers | Kr-h1, a Cornerstone Gene in Insect Life History [frontiersin.org]

- 18. Krüppel Homolog 1 Inhibits Insect Metamorphosis via Direct Transcriptional Repression of Broad-Complex, a Pupal Specifier Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Drosophila Broad-Complex plays a key role in controlling ecdysone-regulated gene expression at the onset of metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

- 21. Antagonistic actions of juvenile hormone and 20-hydroxyecdysone within the ring gland determine developmental transitions in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

Core Signaling Pathway: Intracellular and Membrane-Mediated Mechanisms

An In-depth Technical Guide to the Juvenile Hormone (JH) Signaling Pathway in Drosophila melanogaster

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core Juvenile Hormone (JH) signaling pathway in the model organism Drosophila melanogaster. It details the molecular components, mechanisms of action, downstream effects, and key experimental methodologies used to elucidate this critical insect endocrine system.

Juvenile hormone is a crucial sesquiterpenoid that regulates a multitude of developmental and physiological processes in insects, most notably the prevention of metamorphosis and the regulation of reproduction.[1] In Drosophila melanogaster, the effects of JH are primarily mediated through a well-characterized intracellular signaling cascade, with evidence also suggesting a secondary, more rapid membrane-associated pathway.

The Canonical Intracellular JH Signaling Pathway

The primary mechanism of JH action involves an intracellular receptor complex that functions to directly regulate gene transcription. The key players in this pathway are the bHLH-PAS (basic helix-loop-helix/Per-Arnt-Sim) domain proteins Methoprene-tolerant (Met) and its paralog, Germ cell-expressed (gce).[2] These two proteins act as functionally redundant JH receptors.[3]

The signaling cascade proceeds as follows:

-

Ligand Binding: JH enters the cell and binds to either Met or Gce. This binding event is thought to induce a conformational change in the receptor protein.

-

Heterodimerization: Upon ligand binding, Met/Gce forms a heterodimer with another bHLH-PAS protein called Taiman (Tai), which is a homolog of the vertebrate Steroid Receptor Coactivator (SRC).[4][5]

-

Transcriptional Activation: This JH-Met/Gce-Tai complex then binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes.[2]

-

Gene Expression: Binding of the complex to JHREs initiates the transcription of early JH-response genes. The most critical and immediate target is Krüppel homolog 1 (Kr-h1).[1]

-

Downstream Repression: Kr-h1, a zinc-finger transcription factor, acts as the primary mediator of JH's anti-metamorphic effects. It functions by repressing the expression of pro-metamorphic genes, notably the transcription factors Broad-Complex (Br-C) and Ecdysone induced protein 93F (E93).[6] By suppressing these genes, JH, via Kr-h1, maintains the larval state and prevents the initiation of pupation.

The Putative Membrane-Mediated Signaling Pathway

There is growing evidence for a non-genomic JH signaling pathway that originates at the cell membrane. This pathway is thought to mediate more rapid cellular responses and may potentiate the intracellular pathway. Studies suggest that JH can induce rapid, second-messenger signaling, possibly through a G-protein coupled receptor or a receptor tyrosine kinase.[2] This can lead to the phosphorylation of components of the intracellular pathway, such as Met and Tai, via kinases like Calcium/calmodulin-dependent protein kinase II (CaMKII), thereby enhancing their transcriptional activity.[2]

Key Components of the JH I Signaling Pathway

The following table summarizes the core proteins involved in the JH signaling cascade in Drosophila melanogaster.

| Component | Gene Symbol | Function | Key Features |

| JH Receptors | Met, gce | Intracellular receptors that directly bind JH.[2] | bHLH-PAS domain transcription factors. Functionally redundant; double mutants are lethal at the larval-pupal transition.[3] |

| Receptor Partner | tai | Forms a heterodimer with JH-bound Met/Gce to create a transcriptionally active complex.[4][5] | Also known as Steroid Receptor Coactivator (SRC). A bHLH-PAS protein.[4] |

| Primary Effector | Kr-h1 | JH-inducible transcription factor that mediates the anti-metamorphic effects of JH.[1] | Zinc-finger protein. Directly represses the expression of pro-metamorphic genes like Br-C and E93.[6] |

| Downstream Targets | Br-C, E93 | Pro-metamorphic transcription factors that are repressed by Kr-h1.[6] | Key specifiers of pupal and adult development, respectively. |

Quantitative Data on Ligand-Receptor Interactions

Quantitative analysis of the binding affinity between JH and its receptors is crucial for understanding the pathway's sensitivity and for the development of targeted insecticides. The following data, derived from in vitro binding assays, details the interaction between the Drosophila JH receptor Gce and various ligands.

| Ligand | Assay Type | Parameter | Value (Mean ± SEM/SD) | Reference |

| [³H]JH III | Saturation Binding | Kd | 19.3 ± 4.5 nM | [7] |

| Pyriproxyfen | Competition Binding | Ki | 5.7 ± 2.8 nM | [7] |

| Methoprene | Competition Binding | Ki | 45.8 ± 28.9 nM | [7] |

| Methyl Farnesoate (MF) | Competition Binding | Ki | 87.9 ± 22.2 nM | [7] |

| Farnesol | Competition Binding | Ki | 8.1 ± 2.4 µM | [7] |

Kd (Dissociation Constant): A measure of the affinity of the receptor for its ligand. A lower Kd indicates a higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand.

Visualizing the JH Signaling Pathway and Experimental Workflows

Diagrams created using the DOT language provide clear visual representations of the signaling cascade and common experimental procedures.

Caption: The canonical intracellular JH signaling pathway in Drosophila.

Caption: A generalized workflow for investigating a gene's role in JH signaling.

Experimental Protocols: Key Methodologies

Elucidating the JH signaling pathway has relied on a combination of genetic, molecular, and biochemical techniques. While detailed, step-by-step protocols are often specific to a particular laboratory and experiment, this section outlines the principles and general procedures for key methodologies.

In Vitro Ligand Binding Assays

These assays are essential for confirming direct interaction between JH and its putative receptors and for quantifying binding affinities.

-

Principle: A radiolabeled JH analog (e.g., [³H]JH III) is incubated with in vitro-translated receptor proteins (e.g., Met or Gce). The amount of bound radioligand is measured to determine binding affinity (Kd). Competition assays, where unlabeled ligands compete with the radioligand for binding, are used to determine the inhibition constants (Ki) of various compounds.

-

General Protocol:

-

Protein Expression: The target receptor protein (e.g., Gce) is expressed using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

-

Incubation: The translated protein is incubated with a constant concentration of radiolabeled JH III and varying concentrations of unlabeled competitor ligand.

-

Separation: The protein-ligand complexes are separated from the unbound ligand, typically using a filter-binding assay.

-

Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Data Analysis: The data are used to calculate Kd and Ki values. For specific parameters, researchers should consult the methods section of primary literature, such as Jindra et al., 2015.[7]

-

Genetic Knockdown via RNA Interference (RNAi)

The GAL4-UAS system is a powerful tool in Drosophila for tissue-specific gene knockdown, which has been instrumental in dissecting the roles of genes like Met, gce, and Kr-h1 in specific tissues and at specific developmental times.[8][9]

-

Principle: This binary expression system consists of the yeast transcription activator protein Gal4 and the Upstream Activation Sequence (UAS) to which Gal4 binds. One fly line expresses Gal4 under the control of a tissue-specific promoter, while another line carries a UAS-driven inverted repeat (hairpin) construct corresponding to the target gene. When these lines are crossed, the progeny express the hairpin RNA in the desired tissue, triggering the RNAi pathway and silencing the target gene.

-

General Protocol:

-

Fly Stocks: Obtain or generate a transgenic fly line carrying a UAS-RNAi construct for the gene of interest (e.g., UAS-gce-RNAi). Obtain a driver line that expresses Gal4 in the tissue of interest (e.g., a fat body-specific driver).

-

Genetic Cross: Cross the UAS-RNAi line with the Gal4 driver line.

-

Progeny Analysis: Analyze the F1 progeny that carry both constructs. The target gene will be knocked down in the tissues where Gal4 is expressed.

-

Phenotypic Observation: Score the progeny for relevant phenotypes, such as developmental defects, altered responses to JH analogs, or changes in fertility.[8]

-

Molecular Validation: Confirm the knockdown of the target gene's mRNA or protein levels using qPCR or Western blotting, respectively.

-

Reporter Gene Assays

Reporter assays are used to identify JH-responsive genes and the DNA elements that mediate this response.

-

Principle: A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter containing putative JH Response Elements (JHREs). This construct is introduced into cells or transgenic flies. An increase in reporter gene expression upon treatment with JH or its analogs indicates that the promoter contains functional JHREs.

-

General Protocol:

-

Construct Generation: Clone the promoter region of a suspected JH-target gene upstream of a reporter gene in an appropriate vector.

-

Transfection/Transgenesis: Introduce the reporter construct into cultured Drosophila cells (e.g., S2 cells) or generate transgenic flies.

-

Hormone Treatment: Treat the cells or flies with JH or a JH analog (e.g., methoprene).

-

Reporter Quantification: Measure the activity of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).[8]

-

Analysis: A significant increase in reporter activity in the JH-treated group compared to a vehicle-treated control group indicates a positive response.

-

Conclusion

The Juvenile Hormone signaling pathway in Drosophila melanogaster is a cornerstone of insect endocrinology. The identification of the Met/Gce intracellular receptors and their downstream effector Kr-h1 has provided a robust molecular framework for understanding how JH governs critical life history transitions. This knowledge is not only fundamental to developmental biology but also provides a wealth of targets for the rational design of novel, species-specific insecticides. Future research will likely focus on further dissecting the interplay between the intracellular and membrane-mediated pathways, identifying the full complement of JH target genes in different tissues, and understanding how this pathway is integrated with other hormonal signals, such as ecdysone.

References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. Juvenile Hormone Membrane Signaling Enhances its Intracellular Signaling Through Phosphorylation of Met and Hsp83 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 6. Molecular basis of juvenile hormone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic Evidence for Function of the bHLH-PAS Protein Gce/Met As a Juvenile Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The seminal vesicle is a juvenile hormone-responsive tissue in adult male Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Architects of Metamorphosis: A Technical Guide to Juvenile Hormone I Biosynthesis in Lepidoptera

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Juvenile Hormone I (JH I), a key regulator of development and metamorphosis unique to the insect order Lepidoptera. This document details the enzymatic pathway, presents quantitative data on hormone titers and enzyme kinetics, outlines key experimental protocols, and visualizes the core biological processes.

The Juvenile Hormone I Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that originates from the mevalonate pathway and culminates in the production of the active hormone in the corpora allata, a pair of endocrine glands located behind the brain. The pathway can be broadly divided into early and late stages. The early stages, common to the synthesis of other isoprenoids, produce the precursor farnesyl pyrophosphate (FPP). The late stages are unique to JH biosynthesis and, in the case of this compound in Lepidoptera, involve specific modifications to the FPP backbone.

The key enzymatic steps in the late stage of this compound biosynthesis are:

-

Farnesyl Pyrophosphate (FPP) to this compound Acid: This involves a series of modifications to the FPP molecule, including the addition of an ethyl group at C-7 and C-11, which distinguishes this compound from other JH homologs.

-

Epoxidation: An epoxidase enzyme introduces an epoxide group at the C10-C11 double bond of the this compound acid precursor. In Lepidoptera, this epoxidation step occurs before methylation.[1]

-

Methylation: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the epoxidized this compound acid. This reaction is catalyzed by Juvenile Hormone Acid Methyltransferase (JHAMT), a rate-limiting enzyme in the pathway.[2][3]

// Nodes Mevalonate [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#FBBC05", fontcolor="#202124"]; JH_I_Acid_Precursors [label="this compound Acid Precursors\n(with ethyl groups)", fillcolor="#FBBC05", fontcolor="#202124"]; Epoxidized_JHA_I [label="Epoxidized this compound Acid", fillcolor="#FBBC05", fontcolor="#202124"]; JH_I [label="Juvenile Hormone I (this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Mevalonate -> FPP [label="Multiple Steps", color="#4285F4"]; FPP -> JH_I_Acid_Precursors [label="Series of modifications", color="#4285F4"]; JH_I_Acid_Precursors -> Epoxidized_JHA_I [label="Epoxidase", color="#34A853"]; Epoxidized_JHA_I -> JH_I [label="JHAMT\n(S-adenosyl-L-methionine)", color="#34A853"]; } /dot

Quantitative Data on this compound Biosynthesis

The titer of this compound and the activity of its biosynthetic enzymes are tightly regulated throughout the larval development of Lepidoptera. This section presents a summary of available quantitative data.

Hemolymph Titers of Juvenile Hormone in Heliothis virescens

The following table summarizes the hemolymph titers of this compound and JH II in the fifth larval instar of the tobacco budworm, Heliothis virescens.

| Day of Fifth Instar | This compound Titer (ng/mL) | JH II Titer (ng/mL) |

| 1 | 0.8 ± 0.2 | 4.5 ± 1.2 |

| 2 | 0.2 ± 0.1 | 1.0 ± 0.3 |

| 3 | Undetectable | 0.3 ± 0.1 |

| 4 | Undetectable | Undetectable |

Data adapted from a study on parasitized and non-parasitized larvae. The data presented here are for the non-parasitized control group.[4]

Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Species | Substrate | KM (nM) |

| JHE | Manduca sexta | This compound | 25 ± 5 |

| JHE | Spodoptera littoralis | JH III | 18.5 |

Data for M. sexta adapted from a review on JHE biochemistry.[5] Data for S. littoralis is also from studies on JHE.

Note: The lack of comprehensive kinetic data for the biosynthetic enzymes of this compound in Lepidoptera highlights a significant area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

In Vitro Radiochemical Assay for JH Biosynthesis

This assay measures the rate of JH synthesis by the corpora allata (CA) in vitro.

Materials:

-

Dissecting microscope and tools

-

Incubation medium (e.g., TC-199)

-

L-[methyl-3H]methionine

-

Isooctane

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Protocol:

-

Dissection: Dissect the corpora allata-corpora cardiaca complexes from the head capsule of the insect larva under sterile conditions.

-

Incubation: Place the dissected glands in a small volume of incubation medium containing a known concentration of L-[methyl-3H]methionine.

-

Hormone Synthesis: Incubate the glands for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 27°C). During this time, the radiolabeled methyl group will be incorporated into newly synthesized JH.

-

Extraction: Stop the reaction by adding a volume of isooctane to the incubation medium. Vortex vigorously to extract the lipophilic JH into the organic phase.

-

Quantification: Transfer the isooctane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: The rate of JH synthesis is calculated based on the specific activity of the radiolabeled methionine and the amount of radioactivity incorporated into the JH fraction.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the precise quantification of endogenous this compound levels.

Materials:

-

Hemolymph or tissue samples

-

Organic solvents (e.g., hexane, methanol)

-

Solid-phase extraction (SPE) cartridges

-

Derivatization agent (e.g., trifluoroacetic anhydride)

-

GC-MS system

Protocol:

-

Extraction: Extract lipids, including JH, from the biological sample using an appropriate organic solvent system.

-

Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

Derivatization: Convert the this compound into a more volatile and thermally stable derivative to improve its chromatographic properties and mass spectral characteristics.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different components of the sample, and the mass spectrometer detects and quantifies the this compound derivative based on its specific mass-to-charge ratio.

-

Quantification: Use a standard curve generated with known amounts of derivatized this compound to determine the concentration in the original sample.

Regulation of Juvenile Hormone I Biosynthesis

The synthesis of this compound is under tight neuroendocrine control, primarily regulated by two types of neuropeptides: allatotropins (stimulatory) and allatostatins (inhibitory).

Allatotropin Signaling Pathway

Allatotropins are neuropeptides that stimulate JH synthesis. In Lepidoptera, the allatotropin signaling pathway is initiated by the binding of allatotropin to its G-protein coupled receptor (GPCR) on the surface of corpora allata cells. This binding activates a downstream signaling cascade that ultimately leads to an increase in the activity of key biosynthetic enzymes, such as JHAMT.

// Nodes AT [label="Allatotropin", fillcolor="#FBBC05", fontcolor="#202124"]; AT_R [label="Allatotropin Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymes [label="JH Biosynthetic Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; JH_Synthesis [label="Increased JH Synthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AT -> AT_R [color="#5F6368"]; AT_R -> G_Protein [label="activates", color="#5F6368"]; G_Protein -> Effector [label="activates", color="#5F6368"]; Effector -> Second_Messenger [label="produces", color="#5F6368"]; Second_Messenger -> PKA [label="activates", color="#5F6368"]; PKA -> Enzymes [label="phosphorylates &\nactivates", color="#5F6368"]; Enzymes -> JH_Synthesis [color="#5F6368"]; } /dot

Allatostatin-C Signaling Pathway

Allatostatins, particularly Allatostatin-C in Lepidoptera, are neuropeptides that inhibit JH synthesis. The binding of Allatostatin-C to its GPCR on the corpora allata cell membrane activates an inhibitory G-protein (Gi). This leads to a decrease in the intracellular concentration of second messengers like cAMP, which in turn reduces the activity of the JH biosynthetic pathway.

// Nodes AST [label="Allatostatin-C", fillcolor="#FBBC05", fontcolor="#202124"]; AST_R [label="Allatostatin-C Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_Protein [label="Inhibitory G-Protein (Gi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymes [label="JH Biosynthetic Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; JH_Synthesis [label="Decreased JH Synthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AST -> AST_R [color="#5F6368", arrowhead=vee]; AST_R -> Gi_Protein [label="activates", color="#5F6368", arrowhead=vee]; Gi_Protein -> Effector [label="inhibits", color="#5F6368"]; Effector -> Second_Messenger [label="production", color="#5F6368"]; Second_Messenger -> PKA [label="activation", color="#5F6368"]; PKA -> Enzymes [label="phosphorylation &\nactivation", color="#5F6368", arrowhead=vee]; Enzymes -> JH_Synthesis [color="#5F6368", arrowhead=vee]; } /dot

Conclusion and Future Directions

The biosynthesis of Juvenile Hormone I in Lepidoptera is a complex and finely tuned process that is critical for the proper development and metamorphosis of these insects. Understanding this pathway in detail is not only fundamental to insect endocrinology but also presents significant opportunities for the development of novel and specific pest management strategies. The enzymes in the this compound biosynthetic pathway, particularly the lepidopteran-specific steps and the rate-limiting enzyme JHAMT, are promising targets for the design of insect growth regulators.

Future research should focus on:

-

Elucidating the complete kinetic profile of all enzymes in the this compound biosynthetic pathway in key lepidopteran species.

-

Characterizing the three-dimensional structures of these enzymes to facilitate structure-based drug design.

-

Further dissecting the signaling pathways that regulate this compound biosynthesis to identify novel targets for disrupting this process.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of this compound biosynthesis and leverage this knowledge for practical applications.

References

- 1. Juvenile hormone acid O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Structural basis for juvenile hormone biosynthesis by the juvenile hormone acid methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Juvenile hormone acid methyltransferase: a key regulatory enzyme for insect metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Juvenile hormone synthesis, metabolism, and resulting haemolymph titre in Heliothis virescens larvae parasitized by Toxoneuron nigriceps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Juvenile hormone esterase: biochemistry and structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Juvenile Hormone I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile Hormone I (JH I), a key sesquiterpenoid in many insect species, plays a pivotal role in regulating a wide array of physiological processes, including development, reproduction, and metamorphosis. A comprehensive understanding of its mechanism of action is crucial for the development of novel and specific insect pest management strategies. This technical guide provides an in-depth exploration of the molecular cascade initiated by this compound, from receptor binding to the modulation of target gene expression. It details the key molecular players, their interactions, and the downstream physiological effects. Furthermore, this guide furnishes detailed experimental protocols for key assays used to elucidate this pathway and presents quantitative data in a clear, comparative format.

The Core Mechanism of Juvenile Hormone I Action

The physiological effects of Juvenile Hormone I are primarily mediated through a well-defined nuclear receptor signaling pathway. This pathway involves the direct binding of this compound to its intracellular receptor, leading to a conformational change that triggers a cascade of molecular events culminating in the regulation of specific target genes.

Receptor Binding and Activation

The primary receptor for this compound is a heterodimeric complex composed of two basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) domain-containing proteins: Methoprene-tolerant (Met) and its partner, Steroid Receptor Coactivator (SRC) , also known as Taiman (Tai) in Drosophila.[1] In some insects, a paralog of Met, the Germ cell-expressed (Gce) protein, can also function as a JH receptor, often with overlapping functions with Met.[1]

This compound, being lipophilic, can traverse the cell membrane and enter the cytoplasm. Within the cell, it binds to the PAS-B domain of Met, a ligand-binding pocket specifically adapted for this interaction.[1] This binding event is the critical first step in the signaling cascade. The binding of this compound to Met induces a conformational change in the Met protein, which promotes its heterodimerization with SRC.

Transcriptional Regulation

The newly formed this compound-Met-SRC complex translocates into the nucleus and functions as a transcription factor. This complex recognizes and binds to specific DNA sequences known as JH Response Elements (JHREs) located in the promoter or enhancer regions of target genes. The consensus sequence for JHREs can vary between different genes and insect species, but they are the docking sites for the activated receptor complex.

Upon binding to the JHRE, the Met-SRC heterodimer recruits various co-activators and the general transcriptional machinery, including RNA polymerase II, to initiate or enhance the transcription of downstream target genes.

Key Downstream Target Genes

One of the most critical and immediate-early target genes of this compound signaling is Krüppel homolog 1 (Kr-h1) .[1] The promoter of the Kr-h1 gene contains a well-characterized JHRE, and its transcription is rapidly and robustly induced upon this compound stimulation. Kr-h1 is a zinc finger transcription factor that acts as a key mediator of the "status quo" action of JH, preventing the initiation of metamorphosis during larval stages.

Another significant target of this compound action, particularly in adult female insects, is the vitellogenin (Vg) gene.[2] Vitellogenin is a yolk protein precursor essential for egg development. This compound, often in conjunction with other hormonal pathways like the insulin-like signaling pathway, stimulates the transcription of the Vg gene in the fat body.[2]

Signaling Pathways and Experimental Workflows

To visually represent the intricate molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Juvenile Hormone I Signaling Pathway

Caption: The Juvenile Hormone I signaling pathway, from receptor binding in the cytoplasm to target gene activation in the nucleus.

Experimental Workflow: RNAi-mediated Knockdown and qPCR Analysis

Caption: A typical experimental workflow for studying gene function in the this compound pathway using RNA interference (RNAi) followed by quantitative PCR (qPCR).

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its receptor interactions.

Table 1: Binding Affinity of Juvenile Hormone III to its Receptors

| Insect Species | Receptor | Ligand | Dissociation Constant (Kd) | Reference |

| Drosophila melanogaster | Gce | [³H]JH III | 19.3 ± 4.5 nM | [1] |

| Tribolium castaneum | Met | [³H]JH III | 2.94 ± 0.68 nM | [1] |

Table 2: Relative Gene Expression Changes in Response to this compound Pathway Activation/Inhibition

| Insect Species | Gene | Experimental Condition | Fold Change in mRNA Level | Reference |

| Tribolium castaneum | Kr-h1 | Methoprene (JH analog) treatment | ~8-fold increase | [1] |

| Tribolium castaneum | Vg | This compound treatment | Significant increase | |

| Drosophila melanogaster | Kr-h1 | Met and gce double mutant | Reduced expression | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Radioligand Binding Assay for this compound Receptor Affinity

Objective: To determine the binding affinity (Kd) of this compound to its receptor (Met or Gce).

Materials:

-

[³H]-JH I (radiolabeled ligand)

-

Unlabeled this compound (for competition assays)

-

Insect cell line (e.g., Sf9 cells) expressing recombinant Met or Gce protein

-

Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Binding buffer (e.g., Tris-HCl, pH 7.4, with BSA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Receptor Preparation:

-

Culture insect cells expressing the recombinant receptor protein.

-

Harvest cells and prepare a crude membrane fraction or cell lysate by sonication or dounce homogenization in cold lysis buffer.

-

Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Saturation Binding Assay:

-

Set up a series of reaction tubes containing a fixed amount of receptor preparation.

-

Add increasing concentrations of [³H]-JH I to the tubes.

-

For determining non-specific binding, add a high concentration (e.g., 1000-fold excess) of unlabeled this compound to a parallel set of tubes.

-

Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each [³H]-JH I concentration.

-

Plot specific binding versus the concentration of [³H]-JH I.

-

Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

RNA Interference (RNAi) for Gene Knockdown

Objective: To specifically silence the expression of a target gene (e.g., Met or Kr-h1) to study its function in the this compound pathway.

Materials:

-

cDNA template for the target gene

-

T7 RNA polymerase

-

dNTPs

-

dsRNA purification kit

-

Microinjection system (needles, micromanipulator, microscope)

-

Insects at the appropriate developmental stage (e.g., larvae)

Protocol:

-

dsRNA Synthesis:

-

Design primers with T7 promoter sequences at the 5' end to amplify a 300-500 bp region of the target gene cDNA.

-

Perform PCR to generate a DNA template for in vitro transcription.

-

Use the purified PCR product as a template for in vitro transcription using T7 RNA polymerase to synthesize sense and antisense RNA strands.

-

Anneal the sense and antisense strands to form dsRNA.

-

Purify the dsRNA using a commercially available kit and determine its concentration.

-

-

Microinjection:

-

Anesthetize the insects (e.g., on ice or with CO₂).

-

Load the purified dsRNA solution into a fine glass needle.

-

Under a microscope, carefully inject a specific volume of the dsRNA solution into the hemocoel of each insect.

-

As a control, inject a group of insects with dsRNA targeting a non-related gene (e.g., GFP).

-

-

Post-injection Analysis:

-

Maintain the injected insects under standard rearing conditions for a specific period (e.g., 24-72 hours) to allow for gene knockdown.

-

To confirm gene silencing, extract total RNA from the insects and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene relative to a reference gene.

-

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To demonstrate the direct binding of the JH-activated Met-SRC complex to a specific JHRE DNA sequence.

Materials:

-

Nuclear extract from insect cells or tissues treated with or without this compound.

-

Oligonucleotide probe containing the putative JHRE, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Unlabeled "cold" competitor oligonucleotide (same sequence as the probe).

-

Non-specific competitor DNA (e.g., poly(dI-dC)).

-

Binding buffer (containing buffer, salts, glycerol, and a non-specific competitor).

-

Native polyacrylamide gel.

-

Electrophoresis apparatus.

-

Detection system (autoradiography film for radioactive probes or a chemiluminescent detection system for non-radioactive probes).

Protocol:

-

Probe Labeling:

-

Synthesize and anneal complementary oligonucleotides containing the JHRE sequence.

-

Label the double-stranded probe at the 5' end using T4 polynucleotide kinase and [γ-³²P]ATP or a non-radioactive labeling kit.

-

Purify the labeled probe.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract, labeled probe, and binding buffer.

-

For competition experiments, add an excess of unlabeled "cold" probe or a non-specific competitor oligonucleotide to separate reaction tubes before adding the labeled probe.

-

Incubate the reactions on ice or at room temperature for a specified time (e.g., 20-30 minutes) to allow for protein-DNA complex formation.

-

-

Electrophoresis:

-

Load the binding reactions onto a native (non-denaturing) polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

-

Detection:

-

After electrophoresis, transfer the gel to a solid support (e.g., filter paper) and dry it.

-

Expose the dried gel to X-ray film (for radioactive probes) or perform the detection procedure for the non-radioactive label.

-

A "shifted" band, representing the protein-DNA complex, will appear at a higher molecular weight position compared to the free, unbound probe. The intensity of this shifted band should be reduced in the presence of the cold competitor but not the non-specific competitor, confirming the specificity of the interaction.

-

Conclusion

The mechanism of action of Juvenile Hormone I is a complex and tightly regulated process that is central to insect physiology. The identification of Met and SRC as the core components of the this compound receptor and the elucidation of the downstream signaling cascade, including the key role of Kr-h1, have significantly advanced our understanding. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this pathway and to design innovative strategies for insect pest control that are both effective and species-specific. Future research focusing on the complete repertoire of this compound target genes and the intricate cross-talk with other signaling pathways will undoubtedly unveil new avenues for intervention.

References

A Technical Guide to Juvenile Hormone I: Natural Sources, Analogs, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Juvenile Hormone I (JH I), a critical sesquiterpenoid hormone that regulates key physiological processes in insects. Herein, we detail its primary natural sources, discuss the chemical and biological properties of its analogs, provide comprehensive experimental protocols for its study, and illustrate its molecular signaling pathway. This document is intended to serve as a core technical resource for professionals engaged in entomological research and the development of novel insect control strategies.

Introduction to Juvenile Hormone I

Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that play a central role in insect physiology, primarily by regulating development, reproduction, and diapause. The presence of JH maintains the larval state, preventing metamorphosis into the adult form.[1] As the JH titer wanes, the insect is permitted to proceed to the next developmental stage, culminating in the adult form.[2][3]

Of the known JHs, Juvenile Hormone I is predominantly found in the order Lepidoptera (butterflies and moths), often alongside JH 0 and JH II. Its precise regulation is fundamental to lepidopteran life cycles, making its biosynthetic and signaling pathways prime targets for the development of insect growth regulators (IGRs). Synthetic molecules that mimic the action of JH, known as juvenoids, have been successfully developed as "third-generation insecticides" due to their specificity and lower environmental impact compared to broad-spectrum neurotoxins.

Natural Sources and Titers of Juvenile Hormone I

Juvenile Hormone I is synthesized and secreted by the corpora allata, a pair of endocrine glands located behind the insect brain. Its natural occurrence is almost exclusively restricted to the order Lepidoptera. The concentration, or titer, of this compound in the hemolymph (insect blood) varies significantly throughout an insect's life stages, peaking during larval instars to maintain the juvenile state and decreasing dramatically to permit metamorphosis.

The following table summarizes representative this compound titers in two well-studied lepidopteran species, the tobacco hornworm (Manduca sexta) and the domestic silk moth (Bombyx mori).

Table 1: Hemolymph Titers of Juvenile Hormone I in Select Lepidoptera

| Insect Species | Developmental Stage | This compound Titer (ng/mL) | Quantification Method | Reference |

| Manduca sexta | Beginning of 4th Instar | ~3.0 | Bioassay | Fain & Riddiford, 1975 |

| Manduca sexta | Beginning of 5th Instar | ~2.5 | Bioassay | Fain & Riddiford, 1975 |

| Manduca sexta | Mature 5th Instar (Day 3) | <0.08 | Bioassay | Fain & Riddiford, 1975 |

| Bombyx mori | 3rd Instar (Day 0, post-ecdysis) | ~0.35 | LC-MS | Furuta et al., 2012[4] |

| Bombyx mori | 4th Instar (Day 0, post-ecdysis) | ~0.25 | LC-MS | Furuta et al., 2012[4] |

| Bombyx mori | 5th Instar (Day 0, post-ecdysis) | Undetectable | LC-MS | Furuta et al., 2012[4] |

Note: Titer values are approximate and can vary based on specific strain, diet, and environmental conditions. Bioassay results are often reported in equivalents of a standard compound and have been converted for comparison.

Analogs of Juvenile Hormone I (Juvenoids)

Analogs of JH, often referred to as juvenoids or Insect Growth Regulators (IGRs), are synthetic compounds that mimic the biological activity of natural JHs. These molecules are critical tools in pest management because they disrupt the endocrine system of target insects, preventing them from reaching reproductive maturity.[5] Three of the most commercially significant juvenoids are methoprene, hydroprene, and pyriproxyfen. They are generally characterized by high efficacy and low mammalian toxicity.[6]

The biological activity of these compounds is typically quantified by metrics such as the LC₅₀ (lethal concentration for 50% of a population) or ED₅₀ (effective dose for 50% of a population), which measure their ability to inhibit adult emergence or induce other metamorphic failures.

Table 2: Biological Activity of Selected Juvenile Hormone I Analogs

| Analog | Target Insect Species | Biological Activity Metric | Value | Reference |

| Methoprene | Ctenocephalides felis (Cat flea) | LC₅₀ (in larval media) | 0.39 ppm | Rust & Hinkle, 2016[7] |

| Pyriproxyfen | Ctenocephalides felis (Cat flea) | LC₅₀ (in larval media) | 0.19 ppm | Rust & Hinkle, 2016[7] |

| Methoprene | Musca domestica (House fly) | Mortality (1% oral dose, 48h) | 70.62% | Keskin et al., 2023[5] |

| Pyriproxyfen | Aedes aegypti (Yellow fever mosquito) | EI₅₀ (Emergence Inhibition) | 0.011 ppb | Brabant et al., 2015 |

Experimental Protocols

Accurate quantification and assessment of this compound and its analogs are crucial for research. The following sections detail standard methodologies for hormone extraction and quantification, as well as for bioactivity assessment.

Protocol for this compound Extraction and Quantification from Hemolymph by LC-MS/MS

This protocol describes a common method for extracting and measuring JH levels from insect hemolymph, adapted from methods used for Bombyx mori.[4][8]

Methodology:

-

Hemolymph Collection: Carefully cut an abdominal proleg of a larva and collect a precise volume (e.g., 50 µL) of hemolymph using a calibrated microcapillary tube or syringe.

-

Immediate Quenching: Dispense the hemolymph directly into a glass centrifuge tube containing 50 µL of acetonitrile and 50 µL of 0.9% NaCl solution to prevent coagulation and enzymatic degradation.

-

Internal Standard Spiking: Add a known amount (e.g., 5 ng) of a deuterated JH analog (e.g., JH III-D3) to the mixture to serve as an internal standard for accurate quantification.

-

Liquid-Liquid Extraction: Add 100 µL of hexane to the tube. Vortex vigorously for 1 minute to partition the lipophilic JHs into the hexane phase.

-

Phase Separation: Centrifuge the sample at 2,500 x g for 5 minutes to achieve clear separation of the aqueous and organic (hexane) layers.

-

Collection of Supernatant: Carefully transfer the upper hexane layer to a clean glass vial using a silanized glass pipette.

-

Repeat Extraction: Perform a second extraction on the remaining aqueous layer with another 100 µL of hexane to maximize recovery. Combine the hexane fractions.

-

Solvent Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitution and Analysis: Reconstitute the dried residue in a known volume (e.g., 100 µL) of acetonitrile. The sample is now ready for analysis using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

Protocol for Topical Bioassay of JH Analog Activity

This protocol outlines a general method for assessing the biological activity of a JH analog by topical application to late-instar larvae, using the inhibition of metamorphosis as the endpoint. The Galleria mellonella (wax worm) assay is a common model for this purpose.

Methodology:

-

Insect Rearing: Rear larvae of the test species (e.g., Galleria mellonella) on a standard artificial diet under controlled conditions (e.g., 28°C, 60% RH).

-

Staging: Select larvae that have just entered the final larval instar (e.g., within 12 hours of ecdysis) to ensure developmental synchrony.

-

Dose Preparation: Prepare a serial dilution of the test compound (JH analog) in a suitable solvent such as acetone. A control group should be treated with acetone only.

-

Topical Application: Using a calibrated microapplicator, apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of an individual larva.

-

Incubation: Place the treated larvae individually in petri dishes with a small amount of diet and incubate them under standard rearing conditions.

-

Scoring: Monitor the larvae daily. After the control group has successfully pupated and emerged as adults, score the treated individuals based on a scale of metamorphic inhibition. A common scoring system is:

-

0: Normal adult emergence.

-

1: Adult with slight pupal characteristics.

-

2: Intermediate form (part pupa, part adult).

-

3: Pupal form with some adult development.

-

4: Perfect supernumerary larva or dead pupa.

-

-

Data Analysis: For each concentration, calculate the average score. Use probit analysis to determine the ED₅₀—the dose required to produce an intermediate score (e.g., a score of 2) in 50% of the treated population.

Signaling Pathway of Juvenile Hormone I

The molecular action of JH is mediated through an intracellular signaling pathway. While some rapid, non-genomic effects initiated at the cell membrane have been reported, the primary pathway involves a nuclear receptor complex that modulates gene expression.

Upon entering a cell, JH binds to its receptor, Methoprene-tolerant (Met) , a protein belonging to the bHLH-PAS family of transcription factors. This binding event induces a conformational change in Met, promoting its heterodimerization with another bHLH-PAS protein, Taiman (Tai) (also known as SRC). The JH-Met-Tai complex then translocates into the nucleus, where it binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes. The primary and most direct downstream target is the gene encoding Krüppel homolog 1 (Kr-h1) , a zinc-finger transcription factor. The upregulation of Kr-h1 is a hallmark of JH action and is responsible for repressing genes that would otherwise initiate metamorphosis, thus maintaining the "status quo" of the larval stage.

Conclusion

Juvenile Hormone I remains a subject of intense study due to its central role in the biology of Lepidoptera, an order containing many of the world's most significant agricultural pests. Understanding its natural regulation, combined with the development of potent synthetic analogs, provides a powerful and specific approach to insect pest management. The methodologies and pathways detailed in this guide represent the core knowledge required for researchers to effectively investigate and manipulate this critical endocrine system. Future research focusing on receptor-ligand interactions, the discovery of novel juvenoids with different modes of action, and the management of potential resistance will continue to advance the field of insect science and contribute to sustainable agriculture and public health.

References

- 1. The role of low levels of juvenile hormone esterase in the metamorphosis of Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.uchicago.edu [journals.uchicago.edu]

- 3. scielo.br [scielo.br]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Insect Growth and Development Regulator Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubcompare.ai [pubcompare.ai]

Gene Regulation by Juvenile Hormone I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile Hormone I (JH I) is a crucial sesquiterpenoid in insects, orchestrating a wide array of developmental and physiological processes, including metamorphosis, reproduction, and behavior. Its regulatory functions are primarily executed at the level of gene expression. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated gene regulation. It details the canonical signaling pathway, from receptor binding to the modulation of target gene transcription. Furthermore, this document furnishes detailed experimental protocols for key techniques used to investigate this compound action and presents quantitative data on the expression of this compound-responsive genes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of insect physiology, molecular biology, and drug development.

The Juvenile Hormone I Signaling Pathway

The cellular response to this compound is primarily mediated through an intracellular signaling cascade that culminates in the altered transcription of specific target genes. The central player in this pathway is the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of transcription factors, which functions as the JH receptor.[1][2]

The binding of this compound to Met induces a conformational change in the receptor, leading to the dissociation of a Met-Met homodimer.[3][4] The ligand-bound Met monomer then heterodimerizes with another bHLH-PAS protein, Taiman (Tai) , which is a homolog of the vertebrate steroid receptor coactivator (SRC).[4][5] This JH-Met-Tai complex is the active transcription factor that binds to specific DNA sequences known as JH response elements (JHREs) located in the regulatory regions of target genes.[6][7] JHREs often contain a canonical E-box motif (CACGTG).[7]

One of the primary and most well-characterized direct target genes of the JH-Met-Tai complex is Krüppel-homolog 1 (Kr-h1) .[8][9] The induction of Kr-h1 expression is a hallmark of JH action and this zinc finger transcription factor, in turn, mediates many of the downstream effects of JH, including the repression of metamorphic genes.[10][11]

The this compound signaling pathway can be visualized as follows:

Quantitative Analysis of this compound Target Gene Expression

The application of high-throughput transcriptomic techniques, such as RNA sequencing (RNA-seq) and microarray analysis, has identified numerous genes that are regulated by this compound. The table below summarizes the quantitative changes in the expression of key this compound target genes in response to hormone treatment in various insect species.

| Gene | Insect Species | Tissue/Cell Line | This compound Treatment | Fold Change | Reference |

| Krüppel-homolog 1 (Kr-h1) | Aedes aegypti | Aag-2 cells | 1 µM JH III for 1.5h | ~3.5 | [7] |

| Aedes aegypti | Adult female fat body | Topical application | 2.8 at 48h PE | [8] | |

| Tribolium castaneum | Adult female | RNAi of JHAMT | Decrease | [12] | |

| Vitellogenin (Vg) | Tribolium castaneum | Adult female | RNAi of JHAMT | Decrease | [10][12] |

| Early Trypsin | Aedes aegypti | Adult female midgut | Topical application | Induction | [6] |

| AAEL005957 | Aedes aegypti | Adult female | RNAi of AaKr-h1 | Decrease | [8] |

| AAEL013177 | Aedes aegypti | Adult female | RNAi of AaKr-h1 | Decrease | [8] |

| AAEL005545 | Aedes aegypti | Adult female | RNAi of AaKr-h1 | Upregulation | [8] |

| AAEL004444 | Aedes aegypti | Adult female | RNAi of AaKr-h1 | Upregulation | [8] |

Note: Fold change values can vary depending on the experimental conditions, including the developmental stage of the insect, the tissue being analyzed, the concentration and duration of JH treatment, and the method of quantification.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study gene regulation by this compound.

Luciferase Reporter Assay for this compound-inducible Gene Expression

This assay is used to identify and characterize JH response elements (JHREs) and to quantify the transcriptional activation potential of the JH signaling pathway.

Experimental Workflow:

Protocol:

-

Plasmid Construction:

-

Synthesize oligonucleotides corresponding to the putative JHRE sequence.

-

Anneal the oligonucleotides to create a double-stranded DNA fragment.

-

Clone the JHRE fragment into a luciferase reporter vector (e.g., pGL4.10[luc2]) upstream of a minimal promoter.

-

Construct expression vectors for Met and Tai by cloning their respective cDNAs into a suitable expression vector (e.g., pAc5.1/V5-His).

-

-

Cell Culture and Transfection:

-

Culture Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.[13][14]

-

Seed S2 cells in 24-well plates at a density of 1 x 10^5 cells per well.

-

Co-transfect the cells using a calcium phosphate transfection method with the JHRE-luciferase reporter plasmid, a Renilla luciferase control vector (e.g., pRL-Ac), and the Met and Tai expression plasmids.[13]

-

-

This compound Treatment and Luciferase Assay:

-

24-48 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

-

Incubate the cells for an additional 6-24 hours.

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially from a single sample using a dual-luciferase reporter assay system and a luminometer.[15]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency and cell number.

-

Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by that of the solvent control.

-

Quantitative Real-Time PCR (qPCR) for this compound Target Gene Expression

qPCR is a sensitive and specific method to quantify the changes in mRNA levels of target genes in response to this compound.

Protocol:

-

Experimental Treatment and Sample Collection:

-

Treat insects or cultured cells with this compound at the desired concentration and for the specified duration.

-

Collect tissues (e.g., fat body, epidermis) or cells and immediately freeze them in liquid nitrogen or place them in an RNA stabilization solution.

-

-

RNA Extraction:

-

Homogenize the frozen tissue or cell pellet in TRIzol reagent.[16][17]

-

Perform RNA extraction according to the manufacturer's protocol, which involves phase separation with chloroform, precipitation of RNA with isopropanol, and washing with ethanol.[16]

-

Resuspend the RNA pellet in RNase-free water and quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., Kr-h1) and a reference gene (e.g., RpL3), and the diluted cDNA template.[1]

-

Primer Sequences for Kr-h1 and RpL3 (from M. sexta): [1]

-

Kr-h1 Forward: GGAGAACGCCCATACACCTG

-

Kr-h1 Reverse: CCGTAGACTGCATGGACTGC

-

RpL3 Forward: GAGGATAAAGTAAAGTGGGCCAGGG

-

RpL3 Reverse: CACGCGCAACGACTTTCTCAAAGTG

-

-

Perform the qPCR using a real-time PCR system with the following cycling conditions: an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[1][3] A typical program would be 95°C for 2 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[1]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both the control and this compound-treated samples.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Chromatin Immunoprecipitation (ChIP) for Met Binding

ChIP followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of the Met receptor.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the Met protein.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the cross-links by heating the samples in the presence of a high salt concentration.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched for Met binding.

-

Perform motif analysis to identify the DNA sequence motifs that are enriched in the Met-binding peaks.

-

RNA Interference (RNAi) for Met Knockdown

RNAi is used to silence the expression of the Met gene to study its function in this compound signaling.

Protocol:

-

dsRNA Synthesis:

-

Design primers with T7 promoter sequences at the 5' end to amplify a 300-500 bp region of the Met cDNA.

-

Use the PCR product as a template for in vitro transcription using T7 RNA polymerase to synthesize sense and antisense RNA strands.

-

Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).

-

Purify and quantify the dsRNA.

-

-

dsRNA Delivery:

-

Analysis of Phenotype and Gene Expression:

-

Observe the insects for any developmental or reproductive defects resulting from the knockdown of Met.

-

At a specific time point after injection, collect tissues and perform qPCR to confirm the knockdown of Met mRNA levels.

-

Analyze the expression of downstream target genes (e.g., Kr-h1) to determine the effect of Met knockdown on this compound signaling.

-

CRISPR/Cas9-mediated Knockout of the Met Gene

CRISPR/Cas9 is a powerful tool for generating a complete loss-of-function mutation in the Met gene.

Protocol:

-

Guide RNA (gRNA) Design and Synthesis:

-

Design one or more gRNAs that target a specific region in the Met gene, preferably in an early exon.

-

Synthesize the gRNAs by in vitro transcription.

-

-

Cas9 and gRNA Delivery:

-

Prepare a solution containing the Cas9 protein or mRNA and the synthesized gRNAs.

-

Inject the Cas9/gRNA solution into insect embryos at the pre-blastoderm stage.

-

-

Screening for Mutants:

-

Rear the injected embryos to adulthood (G0 generation).

-

Cross the G0 adults to wild-type insects and screen the G1 progeny for mutations in the Met gene by PCR and sequencing.

-

-

Phenotypic Analysis:

-

Establish a homozygous mutant line and analyze the phenotype to determine the role of Met in this compound-mediated processes.

-

Conclusion

The study of gene regulation by Juvenile Hormone I has advanced significantly with the identification of the Met receptor and the elucidation of the downstream signaling pathway. The experimental techniques detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of JH action. A deeper understanding of these molecular mechanisms is not only fundamental to insect physiology but also holds great promise for the development of novel and specific insect pest management strategies. The quantitative data presented herein serves as a valuable baseline for future comparative studies and for the validation of new experimental findings. As our knowledge of the this compound regulatory network expands, so too will our ability to manipulate it for both basic research and applied purposes.

References

- 1. Kr-h1 expression measurement and RT-qPCR analysis [bio-protocol.org]

- 2. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Knock down of target genes by RNA interference in the embryos of lepidopteran insect, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Juvenile hormone regulates Aedes aegypti Krüppel homolog 1 through a conserved E box motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Krüppel homolog 1 acts as a repressor and an activator in the transcriptional response to juvenile hormone in adult mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Juvenile hormone regulates Aedes aegypti Krüppel homolog 1 through a conserved E box motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Juvenile hormone regulation of vitellogenin synthesis in the red flour beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Juvenile Hormone Regulates Vitellogenin Gene Expression through Insulin-like Peptide Signaling Pathway in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. assaygenie.com [assaygenie.com]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ChIP-on-chip protocol for genome-wide analysis of transcription factor binding in Drosophila melanogaster embryos | Springer Nature Experiments [experiments.springernature.com]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Juvenile Hormone I: A Detailed Guide for Researchers

Application Notes and Protocols for the Laboratory Synthesis of Juvenile Hormone I, a key regulator of insect development and physiology.

Introduction

Juvenile Hormone I (JH I) is a sesquiterpenoid insect hormone that plays a crucial role in regulating a wide range of physiological processes, including metamorphosis, reproduction, and behavior. As a key developmental hormone, this compound and its analogs have been a focal point for research in insect endocrinology and for the development of insect growth regulators for pest management. This document provides detailed protocols for the chemical synthesis of Juvenile Hormone I in a laboratory setting, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of (±)-Juvenile Hormone I

The following protocol is based on established synthetic routes for the racemic synthesis of Juvenile Hormone I. While numerous stereoselective and enantioselective syntheses have been developed, this protocol outlines a foundational approach that is accessible for general laboratory settings.

Experimental Protocol: A Multi-step Synthesis Approach

The synthesis of racemic Juvenile Hormone I can be achieved through a convergent approach, building the carbon skeleton through a series of key bond-forming reactions, followed by epoxidation and esterification.

Step 1: Synthesis of the C10-ketone intermediate

This initial phase focuses on constructing a key building block of the this compound structure.

-

Starting Materials: Commercially available starting materials such as citronellal or other suitable terpene-derived precursors can be utilized.

-